molecular formula C4H7N5O B093921 6-Hydroxy-2,4,5-triaminopyrimidine CAS No. 1004-75-7

6-Hydroxy-2,4,5-triaminopyrimidine

Cat. No. B093921
CAS RN: 1004-75-7
M. Wt: 141.13 g/mol
InChI Key: SYEYEGBZVSWYPK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,4,5-triaminopyrimidine is a compound that has been identified as an intermediate in the biosynthesis of riboflavin, particularly in rib7 mutants of Saccharomyces cerevisiae. This compound is labile and can react with diacetyl or glyoxal to yield derivatives that have been characterized by chromatographic and spectrophotometric procedures .

Synthesis Analysis

The synthesis of 6-hydroxy-2,4,5-triaminopyrimidine and its derivatives has been explored in various studies. For instance, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with phosphorus pentasulfide yielded a 6-mercaptopyrimidine derivative, which could be further modified to synthesize 8-hydroxymethyl derivatives of guanine and thioguanine . Additionally, the Mannich reaction has been applied using hydroxylamine and its derivatives with 2,4,6-triaminopyrimidine to produce 6-substituted tetrahydropyrimido[4,5-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of related pyrimidine derivatives has been characterized using various techniques. For example, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate was determined by single-crystal X-ray diffraction, revealing a one-dimensional chained structure formed by hydrogen bond interactions . Similarly, the crystal structures of organic salts formed by 2,4,6-triaminopyrimidine and selected carboxylic acids were studied, showing robust hydrogen bonds directing the molecular crystals into stacking modes .

Chemical Reactions Analysis

Chemical reactions involving 6-hydroxy-2,4,5-triaminopyrimidine and its analogs have been investigated, demonstrating various pathways and transformations. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione showed multiple pathways yielding different products, including a new type of ring transformation of pyrimidines . Azo coupling and reactions with benzaldehydes have been used to obtain 5-arylazo and 5-arylideneamino-2,4,6-triaminopyrimidines, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-hydroxy-2,4,5-triaminopyrimidine derivatives have been characterized through various analytical techniques. For example, the organic salts formed by 2,4,6-triaminopyrimidine were characterized by elemental analysis, infrared radiation, thermogravimetric analysis, proton nuclear magnetic resonance spectra, and mass spectra . The synthesized 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles were characterized by NMR, IR, UV, MS, and elemental analyses .

Scientific Research Applications

  • Biosynthesis of Riboflavin : 6-Hydroxy-2,4,5-triaminopyrimidine is produced and excreted by Rib7 mutants of Saccharomyces cerevisiae. It is considered an intermediate in the biosynthesis of riboflavin (Bacher & Lingens, 1971).

  • Synthesis of Derivatives : The compound is used in the synthesis of 5-arylazo and 5-arylideneamino-2,4,6-triaminopyrimidines and their 6-hydroxy analogs, which have varied spectral properties and fragmentations in mass spectrometry (Belodedova et al., 1988).

  • Flavinogenesis Regulation : In Pichia guilliermondii yeast, 6-Hydroxy-2,4,5-triaminopyrimidine synthesis is influenced by riboflavin and iron. This suggests its role in the metabolic pathways related to flavinogenesis (Shavlovsku et al., 1976).

  • Complexes with Metals : Ruthenium (II) and Platinum (II) complexes of 6-Hydroxy-2,4,5-triaminopyrimidine have been synthesized, characterized, and found to exhibit biological activities like antibacterial and antioxidant properties (Nassar, 2018).

  • Corrosion Inhibition : 6-Hydroxy-2,4,5-triaminopyrimidine has been studied for its corrosion inhibitive performance on steel surfaces in acidic environments (Masoud et al., 2010).

  • Antioxidant Activity : Tetrahydrofolate and 5‐methyltetrahydrofolate, which have high antioxidant activity, are related to 6-Hydroxy-2,4,5-triaminopyrimidine. The antioxidant pharmacophore is believed to be 4‐hydroxy‐2,5,6‐triaminopyrimidine (Rezk et al., 2003).

  • Free Radical Reactions : The kinetics and mechanism of 6-Hydroxy-2,4,5-triaminopyrimidine's reactions with free radicals have been explored, indicating its potential role in various redox processes (Joshi, 2018).

Safety And Hazards

6-Hydroxy-2,4,5-triaminopyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

2,4,5-triamino-1H-pyrimidin-6-one
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InChI

InChI=1S/C4H7N5O/c5-1-2(6)8-4(7)9-3(1)10/h5H2,(H5,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEYEGBZVSWYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39267-74-8 (unspecified sulfate)
Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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DSSTOX Substance ID

DTXSID3061396
Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Hydroxy-2,4,5-triaminopyrimidine

CAS RN

1004-75-7
Record name 4-Hydroxy-2,5,6-triaminopyrimidine
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Record name 6-Hydroxy-2,4,5-triaminopyrimidine
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Record name 1004-75-7
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Record name 4(3H)-Pyrimidinone, 2,5,6-triamino-
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Record name 2,5,6-Triamino-4(1H)-pyrimidinone
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Record name 2,5,6-triaminopyrimidin-4-ol
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Record name 2,5,6-TRIAMINO-4(1H)-PYRIMIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
137
Citations
RN Goyal, A Kumar, N Jain, P Gupta - 1999 - nopr.niscpr.res.in
The electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine (I) at pyrolytic graphite electrode has been studied in phosphate buffers of pH range 2.5-10.8. Under cyclic …
Number of citations: 3 nopr.niscpr.res.in
GM Shavlovsku, EM Logvinenko, D Schlee… - Biochimica et Biophysica …, 1976 - Elsevier
The effect of riboflavin and iron on 6-hydroxy-2,4,5-triaminopyrimidine synthesis rate was investigated in the cultures of the yeast Pichia guilliermondii (rib 2 mutants) with the blocked …
Number of citations: 9 www.sciencedirect.com
A Bacher, R Baur, O Oltmanns, F Lingens - FEBS letters, 1969 - core.ac.uk
The present knowledge of the biosynthesis of riboflavin (5) is outlined in fig. 1. The direct precursor of riboflavin, 6, 7dimethyl-8-ribityllumazine(4), was isolated from Eremothecium …
Number of citations: 13 core.ac.uk
A Bacher, F Lingens - Journal of Biological Chemistry, 1971 - ASBMB
Rib 7 mutants of Saccharomyces cerevisiae produce and excrete 6-hydroxy-2,4,5-triaminopyrimidine. This labile substance was reacted with diacetyl or glyoxal prior to isolation, …
Number of citations: 49 www.jbc.org
TLV Ulbricht, CC PRICE - The Journal of Organic Chemistry, 1956 - ACS Publications
Considerable interest in 5-hydroxymethylpyri-midines has recently developed. A new pyrimidine base, 5-hydroxymethylcytosine (HMC)(I), has been shown to be present in place of …
Number of citations: 41 pubs.acs.org
P Manini, P La Pietra, L Panzella, A Napolitano… - Carbohydrate …, 2006 - Elsevier
In this paper, we provide a systematic analysis of glyoxal (1) formation from a range of monosaccharides and related compounds, to determine their potential role as sources of this α-…
Number of citations: 57 www.sciencedirect.com
DH Swenson, K El-Bayoumy, GH Shuie… - Chemical research in …, 1993 - ACS Publications
Methods for direct synthesis of N-(purin-8-yl) arylamines were investigated. iV-(Purin-8-yl) arylamines are adducts from reaction of electrophilic metabolites of arylamines with DNA and …
Number of citations: 6 pubs.acs.org
GB Elion, GH Hitchings - Journal of the American Chemical …, 1953 - ACS Publications
(3) DB Cosulich, B. Roth, JM Smith, Jr.,. E. Hultquist and RP Parker, This Journal, 74, 3252 (1952). are the same so that when ring closure occurs, only one product is possible, namely, …
Number of citations: 20 pubs.acs.org
O Oltmanns, A Bacher - Journal of bacteriology, 1972 - Am Soc Microbiol
Haploid strains of Saccharomyces cerevisiae with mutations in two different rib genes were constructed. These strains were studied by tetrad analysis and by quantitative determination …
Number of citations: 54 journals.asm.org
I Nemet, L Varga‐Defterdarović… - Molecular nutrition & food …, 2006 - Wiley Online Library
Methylglyoxal (MG) is a highly reactive α‐oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins …
Number of citations: 197 onlinelibrary.wiley.com

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